molecular formula C17H13ClN2O3 B2388155 (5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate CAS No. 343374-58-3

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2388155
CAS No.: 343374-58-3
M. Wt: 328.75
InChI Key: OGXWTYKUBSJSHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the 5-substituted isoxazole . The reaction conditions often include the use of specific catalysts and solvents to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate is extensively used in scientific research due to its remarkable properties. It is ideal for studying various biological processes and developing innovative pharmaceuticals. Its applications include:

Mechanism of Action

The mechanism of action of (5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the isoxazole ring, phenyl group, and carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-13-6-8-14(9-7-13)19-17(21)22-11-15-10-16(23-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWTYKUBSJSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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